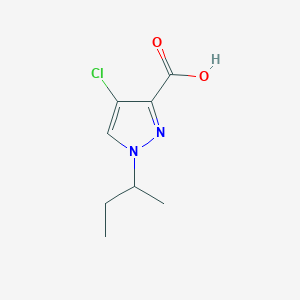
1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1006451-29-1 . The compound is also known as 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid” is derived from the butan-2-yl group, which is a four-carbon alkyl radical or substituent group . The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image. The carbon atom at position 2 is a stereocenter, having four different groups attached .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Reactivity : 1H-pyrazole-3-carboxylic acid, closely related to 1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid, can be converted through reactions with various binucleophiles into corresponding 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives. These reactions, explored through quantum-chemical calculations, provide insights into the formation and structure of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).
Functionalization and Cyclization : The acid or its acid chloride form can be easily converted into ester or amide derivatives, and undergo cyclocondensation reactions, forming pyrazolo[3,4-d]pyridazines and other cyclic compounds. These transformations demonstrate the versatile chemical properties of this compound (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Biological Applications
Antimicrobial and Anticancer Activities : Derivatives of 1H-pyrazole-3-carboxylic acid have shown potential in antimicrobial and anticancer activities. For instance, 2-pyrazoline derivatives have been synthesized and studied for their in vitro anticancer activity and antimicrobial properties, highlighting the compound's potential in medical research (Rathinamanivannan, Megha, Chinnamanayakar, Kumar, & Ezhilarasi, 2019).
Chitosan Schiff Bases : Incorporation of pyrazole derivatives into chitosan Schiff bases has been explored, showing promising results in antimicrobial activities. This suggests potential applications in developing new materials with biological applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Optical and Material Science Applications
Optical Properties : Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the compound , have been synthesized and studied for their optical nonlinearity, indicating potential use in optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Photoluminescent Properties : Coordination compounds based on pyrazole-3-carboxylic acid have been found to exhibit interesting luminescent behaviors, suggesting applications in the field of materials science, especially in the development of new photoluminescent materials (Liu, Zhu, Chu, & Li, 2015).
Propiedades
IUPAC Name |
1-butan-2-yl-4-chloropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXQAXVEVDNYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


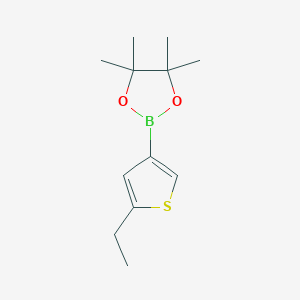

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2698942.png)

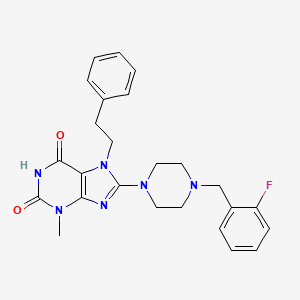
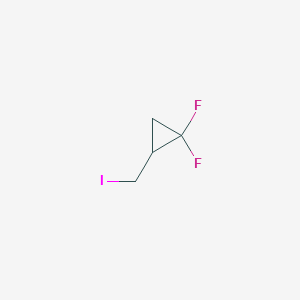
![2-(3-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2698950.png)
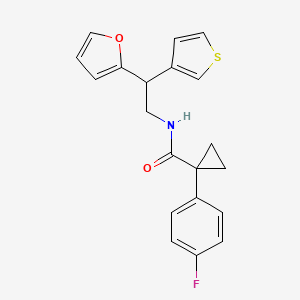
![Methyl 6-[[methyl(prop-2-enoyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2698954.png)
![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B2698955.png)
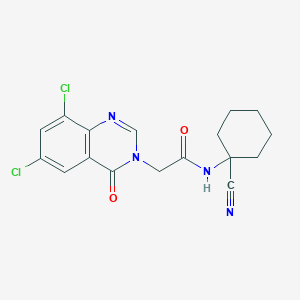
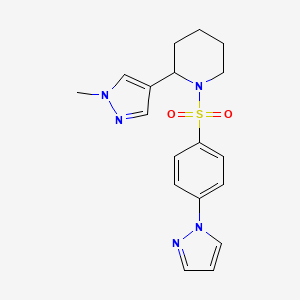
![N-[2-(difluoromethoxy)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2698959.png)